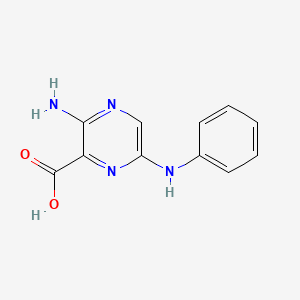
3-Amino-6-anilino-pyrazine-2-carboxylic acid
Cat. No. B8313265
M. Wt: 230.22 g/mol
InChI Key: WEMFUDIYFAUMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08962631B2
Procedure details


CDI (92.98 mg, 0.5734 mmol) was added to a solution of 3-amino-6-anilino-pyrazine-2-carboxylic acid (110 mg, 0.4778 mmol) in DMF (1.5 mL) and the reaction stirred at ambient temperature for 1 hour. 2-Methoxyaniline (88.26 mg, 0.7167 mmol) was added and the reaction mixture left to stir at ambient temperature for 48 hours. The reaction mixture was purified directly by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]. The fractions were collected, passed through a sodium bicarbonate cartridge and freeze-dried to give the title compound as an orange solid (14 mg, 9% Yield). 1H NMR (400.0 MHz, DMSO) δ 3.84 (s, 3H), 6.90-7.10 (m, 6H), 7.29-7.33 (m, 2H), 7.53-7.55 (m, 2H), 8.13 (s, 1H), 8.41-8.43 (m, 1H), 9.18 (s, 1H) and 10.15 (s, 1H) ppm; MS (ES+) 336.07.




Name
Yield
9%
Identifiers


|
REACTION_CXSMILES
|
C1N=CN(C(N2C=NC=C2)=O)C=1.[NH2:13][C:14]1[C:15]([C:27]([OH:29])=O)=[N:16][C:17]([NH:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:18][N:19]=1.[CH3:30][O:31][C:32]1[CH:38]=[CH:37][CH:36]=[CH:35][C:33]=1[NH2:34]>CN(C=O)C>[NH2:13][C:14]1[C:15]([C:27]([NH:34][C:33]2[CH:35]=[CH:36][CH:37]=[CH:38][C:32]=2[O:31][CH3:30])=[O:29])=[N:16][C:17]([NH:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[CH:18][N:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
92.98 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
|
Name
|
|
|
Quantity
|
110 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC(=CN1)NC1=CC=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
88.26 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(N)C=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at ambient temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction mixture left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at ambient temperature for 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was purified directly by reverse phase preparative HPLC [Waters Sunfire C18, 10 mM, 100 Å column, gradient 10%-95% B (solvent A: 0.05% TFA in water; solvent B: CH3CN) over 16 minutes at 25 mL/min]
|
|
Duration
|
16 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
freeze-dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC(=CN1)NC1=CC=CC=C1)C(=O)NC1=C(C=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14 mg | |
| YIELD: PERCENTYIELD | 9% | |
| YIELD: CALCULATEDPERCENTYIELD | 8.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
